Alexidine dihydrochloride

概要

説明

アレキシジン二塩酸塩は、ビスビグアニド系化合物です。これは、さまざまな真菌病原体に対して抗真菌 作用と抗バイオフィルム 作用を示します。さらに、抗がん剤 としても研究されています。 そのユニークな特徴の1つは、PTPMT1 と呼ばれるミトコンドリアチロシンホスファターゼを標的とする能力であり、哺乳類細胞のミトコンドリアアポトーシスを引き起こします .

2. 製法

合成経路:: アレキシジン二塩酸塩は、さまざまな経路で合成できます。 特定の合成の詳細については、文献では容易に入手できません。研究者は通常、適切な前駆体の縮合を伴う方法を使用して、ビスビグアニド構造を形成します。

工業生産:: アレキシジン二塩酸塩の大規模工業生産方法に関する情報は限られています。主に研究目的で使用されています。

準備方法

Industrial Production:: Information on large-scale industrial production methods for Alexidine dihydrochloride is limited. It is primarily used for research purposes.

化学反応の分析

反応の種類:: アレキシジン二塩酸塩は、次のようないくつかの化学反応を起こす可能性があります。

酸化: 酸化プロセスは、その構造を改変する可能性があります。

還元: 還元反応は、異なる誘導体につながる可能性があります。

置換: 官能基を置換すると、その特性が変化する可能性があります。

酸化: 過酸化水素(H₂O₂)または過マンガン酸カリウム(KMnO₄)などの酸化剤。

還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)などの還元剤。

置換: 適切な条件下で、さまざまな求核剤(例:アミン、チオール)。

主要な生成物:: これらの反応によって生成される特定の生成物は、反応条件と関与する官能基によって異なります。

科学的研究の応用

Antifungal Applications

Broad-Spectrum Antifungal Activity

AXD has demonstrated significant antifungal properties against various pathogenic fungi, including Candida albicans, Candida auris, and Aspergillus fumigatus. Studies indicate that AXD exhibits pronounced activity against preformed biofilms, a crucial factor in treating persistent fungal infections. Notably, it operates at concentrations lower than those toxic to mammalian cells, making it a promising candidate for therapeutic use in immunocompromised patients and those with device-associated infections .

Efficacy Against Biofilms

Research has shown that AXD not only inhibits planktonic growth but also prevents biofilm formation and eradicates established biofilms. In combination with traditional antifungals like fluconazole and amphotericin B, AXD significantly enhances their efficacy against drug-resistant strains .

Case Study: In Vivo Efficacy

In a mouse model with central venous catheters infected with C. albicans, AXD effectively prevented biofilm growth and demonstrated significant potential as a pan-antifungal agent. The study highlighted its ability to reduce the minimum inhibitory concentration (MIC) of standard antifungals when used in combination therapy .

Anticancer Applications

Targeting Head and Neck Cancers

AXD has been identified as a novel compound with specific anticancer properties, particularly in head and neck cancers. It exhibits preferential toxicity towards cancerous cells while sparing normal cells. The effective dose required to reduce cell viability significantly was found to be much lower in cancer cell lines compared to untransformed cells .

Antibacterial Applications

AXD also exhibits antibacterial properties, particularly against oral pathogens. Its use as an antiplaque agent has been explored, demonstrating effectiveness comparable to traditional antibacterial agents in preventing biofilm formation on dental surfaces .

Comparative Studies

In comparative studies, AXD's antibacterial effect was evaluated against chlorhexidine and sodium hypochlorite. While its standalone antibacterial activity was found to be inferior, its combination with sodium hypochlorite proved effective in eradicating biofilms .

Summary of Applications

| Application Type | Pathogens/Conditions | Key Findings |

|---|---|---|

| Antifungal | Candida albicans, C. auris, A. fumigatus | Effective against preformed biofilms; low toxicity to mammalian cells |

| Anticancer | Head and neck cancers | Induces apoptosis; prevents tumor formation in vivo |

| Antibacterial | Oral pathogens | Effective as an antiplaque agent; enhances traditional treatments |

作用機序

アレキシジン二塩酸塩の作用機序は、ミトコンドリアチロシンホスファターゼPTPMT1を標的とすることです。ミトコンドリアの機能を阻害することで、哺乳類細胞のアポトーシスを誘導します。

6. 類似の化合物との比較

アレキシジン二塩酸塩は、抗真菌と抗バイオフィルムの二重の特性を持つ点でユニークですが、他の関連する化合物には以下のようなものがあります。

クロルヘキシジン: 殺菌剤および消毒剤として広く使用されています。

ポリヘキサメチレンビグアニド(PHMB): 抗菌特性を持つ別のビスビグアニドです。

類似化合物との比較

While Alexidine dihydrochloride is unique in its dual antifungal and antibiofilm properties, other related compounds include:

Chlorhexidine: Widely used as an antiseptic and disinfectant.

Polyhexamethylene biguanide (PHMB): Another bisbiguanide with antimicrobial properties.

生物活性

Alexidine dihydrochloride (AXD) is a bis-biguanide compound that has garnered attention for its diverse biological activities, particularly in the fields of antifungal therapy and cancer treatment. This article provides an in-depth exploration of its biological activity, supported by research findings, case studies, and data tables.

Antifungal Activity

Broad-Spectrum Antifungal Effects

AXD has demonstrated significant antifungal activity against various pathogens, including Candida albicans, Candida auris, and Aspergillus fumigatus. Its effectiveness extends to both planktonic forms and preformed biofilms, making it a promising candidate for treating drug-resistant fungal infections. Studies have shown that AXD can inhibit biofilm formation and eradicate established biofilms at concentrations that are non-toxic to mammalian cells .

Mechanism of Action

The mechanism through which AXD exerts its antifungal effects involves the disruption of mitochondrial function in fungal cells. It selectively inhibits protein tyrosine phosphatases localized in mitochondria (PTPMT1), leading to mitochondrial apoptosis . This action not only affects fungal viability but also enhances the efficacy of existing antifungal agents like fluconazole and amphotericin B when used in combination therapies .

Case Studies and Research Findings

- In Vitro Studies : In a high-throughput screening (HTS) assay, AXD was identified as one of the most potent antifungal agents against a range of fungi. It demonstrated a lower minimum inhibitory concentration (MIC) compared to other tested compounds, indicating its potential as a pan-antifungal agent .

- In Vivo Efficacy : In mouse models, AXD effectively prevented biofilm growth and reduced fungal burden in central venous catheters infected with Candida species. This highlights its potential for clinical applications in managing catheter-associated infections .

- Comparative Effectiveness : A study comparing AXD with terbinafine in diabetic mouse models of dermatophytosis found that AXD's efficacy was comparable to that of the standard care drug, indicating its potential as an alternative treatment option .

Anticancer Properties

In addition to its antifungal capabilities, AXD has shown promise as an anticancer agent. Research indicates that it induces apoptosis in various cancer cell lines through mitochondrial damage.

Key Findings:

- Cell Viability Reduction : In studies involving head and neck cancer cell lines (FaDu and C666-1), AXD exhibited an effective dose (ED50) around 1.8 μmol/L, significantly lower than the ED50 for normal human cells, suggesting selective toxicity towards cancer cells .

- Mechanism of Induction : The compound was found to activate caspases involved in the apoptotic pathway, with mitochondrial membrane potential depolarization occurring within hours of treatment .

Summary Table of Biological Activities

特性

CAS番号 |

1715-30-6 |

|---|---|

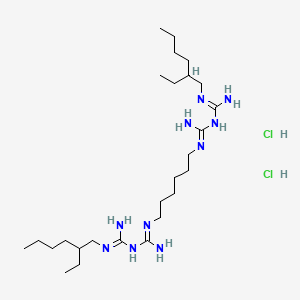

分子式 |

C26H57ClN10 |

分子量 |

545.3 g/mol |

IUPAC名 |

1-[N'-[6-[[amino-[[N'-(2-ethylhexyl)carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-(2-ethylhexyl)guanidine;hydrochloride |

InChI |

InChI=1S/C26H56N10.ClH/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2;/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36);1H |

InChIキー |

JEPAQYCCAYFOBU-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N.Cl.Cl |

正規SMILES |

CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N.Cl |

外観 |

Solid powder |

Key on ui other cas no. |

1715-30-6 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

22573-93-9 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Alexidine Dihydrochloride; Alexidine 2HCl; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。